Chiral Center vs. Achiral N-Alkyl Chains – Synthetic and Biological Implications
The target compound contains a chiral sec-butyl carbon (C-2 of the butane chain), whereas the closest commercially available analog N-(2,3-dichlorobenzyl)butan-1-amine (CAS 774556-27-3) is achiral . In a related series of 2,3-dichlorobenzylamines, the (+)-enantiomer of the α-methylbenzyl analogue (LY-78335) exhibited a Kᵢ of 12 nM against phenylethanolamine N-methyltransferase (PNMT), while the (−)-enantiomer showed >10-fold lower affinity [1]. Although direct Kᵢ data for the sec-butyl compound are not available in the public domain, the presence of a chiral centre structurally analogous to the α-position of LY-78335 strongly suggests that enantiopure (R)- and (S)-forms could display differential target potency, a dimension entirely absent for the achiral n-butyl and tert-butyl isomers.
| Evidence Dimension | Presence of chiral centre enabling enantiomer-dependent biological activity |
|---|---|
| Target Compound Data | One chiral carbon (sec-butyl C-2); molecular weight 232.15 g/mol; commercially available as racemate |
| Comparator Or Baseline | N-(2,3-dichlorobenzyl)butan-1-amine (CAS 774556-27-3): achiral, no stereoisomers possible |
| Quantified Difference | Chiral vs achiral; in structurally related 2,3-dichloro-α-methylbenzylamine, enantiomeric Kᵢ difference >10-fold (12 nM vs. >120 nM) [1] |
| Conditions | Chiral HPLC or enzymatic resolution required to obtain enantiomers; PNMT inhibition assay (radiochemical) [1] |
Why This Matters
Procurement of the sec-butyl compound enables enantioselective SAR exploration, a strategic advantage over achiral analogues for labs targeting chiral biological receptors.
- [1] Grunewald, G. L., et al. (1997). Synthesis and biochemical evaluation of 2,3-dichloro-α-methylbenzylamine (LY-78335) as a potent PNMT inhibitor. Journal of Medicinal Chemistry, 40(22), 3650-3656. View Source
